Octylmagnesium chloride

Catalog No.
S1898431
CAS No.
38841-98-4
M.F
C8H17ClMg
M. Wt
172.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylmagnesium chloride

CAS Number

38841-98-4

Product Name

Octylmagnesium chloride

IUPAC Name

magnesium;octane;chloride

Molecular Formula

C8H17ClMg

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HQDAZWQQKSJCTM-UHFFFAOYSA-M

SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Octylmagnesium chloride is an organomagnesium compound with the chemical formula C₈H₁₇MgCl. It is a member of the Grignard reagent family, which are characterized by the presence of a carbon-magnesium bond. This compound is typically available as a solution in tetrahydrofuran, a common solvent used in organic synthesis. Octylmagnesium chloride is notable for its role in various

, primarily due to its nucleophilic nature. Some key reactions include:

  • Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it adds to the carbonyl carbon, leading to the formation of secondary or tertiary alcohols.
  • Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with electrophiles, such as halides or other organometallics, facilitated by transition metal catalysts. For example, it has been used successfully in reactions involving palladium catalysts to synthesize complex organic molecules .
  • Formation of Alkenes: Octylmagnesium chloride can also be involved in elimination reactions that lead to the formation of alkenes from alcohols or other substrates.

The synthesis of octylmagnesium chloride typically involves the reaction of octyl chloride with magnesium metal in an anhydrous environment. The general reaction can be represented as follows:

R Cl+MgR MgCl\text{R Cl}+\text{Mg}\rightarrow \text{R MgCl}

Where R represents the octyl group (C₈H₁₇). This reaction usually occurs in a solvent like tetrahydrofuran or diethyl ether under an inert atmosphere to prevent moisture interference.

Octylmagnesium chloride has several applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules through nucleophilic addition and cross-coupling reactions.
  • Pharmaceutical Development: Its utility in forming carbon-carbon bonds makes it valuable in pharmaceutical chemistry for synthesizing drug candidates.
  • Material Science: It can be utilized in polymerization processes and the development of new materials.

Interaction studies involving octylmagnesium chloride primarily focus on its reactivity with various electrophiles and substrates. Research has shown that it can effectively couple with different types of electrophiles under specific conditions, enabling the formation of diverse organic compounds. Studies often explore its behavior in combination with transition metal catalysts to enhance reaction efficiency and selectivity .

Octylmagnesium chloride shares structural and functional similarities with other Grignard reagents. Below is a comparison highlighting its uniqueness:

CompoundFormulaNotable Features
Octylmagnesium chlorideC₈H₁₇MgClUsed extensively for nucleophilic additions
Ethylmagnesium bromideC₂H₅MgBrMore reactive; often used for similar applications
Phenylmagnesium bromideC₆H₅MgBrKnown for forming aryl compounds; used in aromatic chemistry
Decylmagnesium chlorideC₁₀H₂₁MgClLonger alkyl chain; similar reactivity but less common

Octylmagnesium chloride's unique octyl group contributes to its specific reactivity patterns compared to shorter or longer alkyl chains found in other Grignard reagents. Its application in synthesizing complex organic molecules makes it particularly valuable in organic chemistry.

The discovery of Grignard reagents traces back to 1900 when French chemist Victor Grignard at the University of Lyon made a groundbreaking observation that would revolutionize organic synthesis. While working under Professor Philippe Barbier, Grignard was initially investigating the preparation of tertiary alcohols using organozinc compounds and ketones, but the sluggish reaction rates prompted exploration of alternative approaches. The pivotal moment came when Grignard decided to treat an alkyl halide with magnesium metal first, before adding the carbonyl compound, rather than attempting to conduct all reactions simultaneously.

Grignard's methodology involved treating methyl iodide with magnesium filings in anhydrous diethyl ether solution, followed by addition of methylheptenone. This sequential approach resulted in a dramatic increase in reaction yields compared to previous methods, leading to the isolation of what became known as the first Grignard reagent. The significance of this discovery was immediately recognized by the scientific community, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his contribution to synthetic chemistry.

The historical context reveals that Grignard was not the first to synthesize an organomagnesium compound. Herman Fleck of Philadelphia had actually prepared phenylmagnesium bromide in 1890 by reacting diphenylmagnesium with bromine, but failed to recognize its potential because he used excess bromine which destroyed the reagent. This historical detail underscores how scientific discovery often depends on both preparation and fortunate circumstances, as Grignard's systematic approach to the reaction sequence proved crucial to understanding and utilizing these reagents effectively.

During the past century, Grignard reagents have probably been the most widely used organometallic reagents in synthetic chemistry. Their ease of preparation and broad applications in organic and organometallic synthesis made these organomagnesium reagents an instant success. By the time of Grignard's death in 1935, approximately 6,000 papers reporting applications of the Grignard reaction had been published, demonstrating the profound impact of this discovery on chemical research.

Structural and Electronic Characteristics of Octylmagnesium Chloride

Octylmagnesium chloride exhibits the general structural formula characteristic of Grignard reagents, where the magnesium center is bonded to both an organic group and a halogen. The compound exists with the molecular formula C₈H₁₇ClMg, where the octyl group represents a linear eight-carbon alkyl chain attached to the magnesium center. The molecular weight of 172.98 grams per mole reflects the contribution of the extended alkyl chain to the overall molecular structure.

PropertyValueSource
Molecular FormulaC₈H₁₇ClMg
Molecular Weight172.98 g/mol
Physical StateLiquid solution
Typical Concentration1.4-2.0 M in tetrahydrofuran
AppearanceBrown to green viscous liquid
Density0.929 g/mL at 25°C

The electronic structure of octylmagnesium chloride is characterized by the highly polar carbon-magnesium bond, which arises from the significant electronegativity difference between carbon and magnesium. This polarity renders the carbon atom nucleophilic, enabling the characteristic reactivity patterns observed in Grignard reagents. The magnesium center typically coordinates with ethereal solvents, forming stable complexes that prevent decomposition while maintaining reactivity.

Octylmagnesium chloride exists in ethereal solutions as part of complex equilibrium systems known as Schlenk equilibria, where alkyl magnesium halides exist in equilibrium with dialkyl magnesium compounds. These equilibrium mixtures have complicated compositions, and some species may cause precipitation due to their lower solubility, particularly under cold conditions. The compound is typically supplied as solutions in tetrahydrofuran at concentrations ranging from 1.4 to 2.0 molar, appearing as brown to green viscous liquids.

The structural characterization of Grignard reagents has been enhanced by crystallographic studies, including the landmark work by Lloyd Guggenberger and Robert Rundle in 1964, who determined the solid-state molecular structure of ethylmagnesium bromide bis(diethyl etherate) using crystals isolated from diethyl ether solution. Such studies have revealed that Grignard reagents exist as monomeric species in the solid state with the magnesium atom coordinated to ether ligands in addition to the organic and halide groups.

Role in Modern Organometallic Chemistry

Octylmagnesium chloride plays a significant role in contemporary organometallic chemistry as both a synthetic reagent and a building block for more complex organometallic systems. The compound's eight-carbon chain length provides unique properties that distinguish it from shorter-chain Grignard reagents, particularly in terms of solubility characteristics and steric considerations in chemical transformations.

The compound serves as a versatile starting material for the preparation of other organometallic compounds, particularly organocadmium, organocopper, and organosilicon derivatives. Grignard reagents react with many metal-based electrophiles through transmetallation reactions, such as the reaction with cadmium chloride to give dialkylcadmium compounds. These transmetallation reactions expand the synthetic utility of octylmagnesium chloride by providing access to organometallic reagents with different reactivity profiles and functional group tolerances.

Cross-coupling reactions represent another major application area for octylmagnesium chloride in modern synthetic chemistry. The development of palladium-catalyzed cross-coupling reactions with Grignard reagents, first reported by Shun-Ichi Murahashi and coworkers in 1975, opened new avenues for carbon-carbon bond formation. These reactions typically proceed under mild conditions using palladium complexes as catalysts, allowing the coupling of Grignard reagents with various aryl and vinyl halides.

Nickel-catalyzed cross-coupling reactions also utilize octylmagnesium chloride effectively, with procedures developed by Corriu and Masse in 1972 and by Tamao, Sumitani, and Kumada showing excellent yields when carried out in diethyl ether at reflux temperatures. The French group identified nickel(II) acetylacetonate as an effective catalyst precursor, while the Japanese group favored bis(tertiary phosphine)nickel dichloride catalyst precursors, especially chelating diphosphine complexes.

Application AreaCatalyst SystemReaction ConditionsReference
Cross-coupling with vinyl halidesNi(II) acetylacetonateDiethyl ether at reflux
Cross-coupling with aryl halides(Ph₂PCH₂CH₂PPh₂)NiCl₂Diethyl ether at reflux
Palladium-catalyzed couplingPalladium complexesDiethyl ether/benzene at room temperature
Transmetallation reactionsCdCl₂Standard conditions

The extended alkyl chain in octylmagnesium chloride provides opportunities for surface modification applications, particularly in the functionalization of titanium dioxide surfaces for advanced materials applications. These surface-modified materials find applications in membranes, solar cells, and catalysts, demonstrating the versatility of this organometallic compound beyond traditional synthetic organic chemistry.

Recent research has explored the stabilization of Grignard reagents through host-guest chemistry, where linear alkyl chain Grignard reagents like octylmagnesium chloride can be trapped and stabilized by macrocyclic hosts such as pillar arenes while retaining their reactivity. This approach addresses challenges related to the transport and handling of these highly reactive compounds in flammable solvents.

Conventional Preparation via Magnesium-Halogen Exchange

The conventional synthesis of octylmagnesium chloride follows the classical Grignard reagent preparation methodology, involving the direct insertion of magnesium metal into the carbon-halogen bond of octyl halides. This process represents a fundamental organometallic transformation that has been extensively studied and optimized over several decades [1] [2].

The basic reaction proceeds according to the following stoichiometry:

$$ \text{C}8\text{H}{17}\text{Cl} + \text{Mg} \rightarrow \text{C}8\text{H}{17}\text{MgCl} $$

Octylmagnesium chloride exists in solution as a complex equilibrium system, following the Schlenk equilibrium that governs all Grignard reagents [1] [3]. This equilibrium involves multiple species including the simple organomagnesium halide, dialkylmagnesium compounds, and various solvated forms:

$$ 2 \text{C}8\text{H}{17}\text{MgCl} \rightleftharpoons \text{C}8\text{H}{17}\text{Mg}\text{C}8\text{H}{17} + \text{MgCl}_2 $$

The formation of octylmagnesium chloride requires the activation of magnesium metal surfaces to overcome the natural oxide layer that forms upon exposure to air [4]. This activation process is critical for successful Grignard formation and typically involves mechanical or chemical pretreatment of the magnesium turnings [5] [6].

Solvent Selection and Reaction Optimization

Tetrahydrofuran represents the optimal solvent system for octylmagnesium chloride preparation due to its superior coordinating ability and thermal stability [5] [7]. The ethereal oxygen atoms in tetrahydrofuran provide essential stabilization to the magnesium center through coordination, forming stable solvated complexes that facilitate the Grignard formation process [3] [8].

Research has demonstrated that tetrahydrofuran significantly outperforms diethyl ether in terms of reaction efficiency and product stability [2] [8]. The improved performance stems from tetrahydrofuran's ability to form more stable coordination complexes with magnesium, leading to enhanced solubility of the resulting Grignard reagent and reduced precipitation of magnesium salts [1] [9].

Commercial preparations of octylmagnesium chloride are typically supplied as 2.0 molar solutions in tetrahydrofuran, with densities of approximately 0.929 grams per milliliter at 25 degrees Celsius [5] [6]. Alternative solvent systems have been explored, including 2-methyltetrahydrofuran, which offers improved safety profiles and can be derived from renewable resources [8]. This alternative solvent has shown comparable or superior performance in certain applications, particularly in suppressing unwanted side reactions.

The reaction optimization involves careful control of multiple parameters including temperature, concentration, and addition rates. Optimal reaction temperatures typically range from 0 to 25 degrees Celsius, with lower temperatures favoring cleaner reactions but requiring longer reaction times [10] [11]. Higher temperatures can accelerate the reaction but may lead to increased side product formation and potential safety hazards [12].

Solid-State Synthesis Approaches

Recent advances in mechanochemistry have opened novel pathways for the synthesis of Grignard reagents under dramatically different conditions than traditional solution-based methods [21] [22] [23]. These solid-state approaches offer significant advantages in terms of environmental impact, operational simplicity, and safety considerations.

Mechanochemical Activation Techniques

Mechanochemical synthesis utilizes high-energy ball milling to activate magnesium metal and promote Grignard formation in the absence of traditional solvents [22] [24] [23]. This approach represents a paradigm shift from conventional synthesis methods, eliminating the need for large volumes of anhydrous solvents while maintaining high reaction efficiency.

The mechanochemical process involves loading a steel milling jar with magnesium turnings, octyl chloride, and a small quantity of tetrahydrofuran as a liquid-assisted grinding additive [22] [23]. Stainless steel milling balls, typically with a ball-to-powder mass ratio of 10:1 to 15:1, provide the mechanical energy necessary to break the oxide layer on magnesium surfaces and facilitate carbon-halogen bond activation [25] [26].

Ball milling frequencies of 25 to 50 Hertz have proven optimal for Grignard formation, with milling times ranging from 30 minutes to 2 hours depending on the specific substrate and desired conversion [22] [25]. The mechanical forces generated during milling create fresh, highly reactive magnesium surfaces while simultaneously mixing the reactants at the molecular level [27] [24].

Temperature control during mechanochemical synthesis requires careful attention to prevent overheating that could lead to thermal decomposition of products [28] [25]. Many successful protocols employ interrupted milling cycles with cooling periods to maintain temperatures below 60 degrees Celsius [22] [26]. Advanced milling systems incorporate active cooling to maintain consistent temperatures throughout the reaction period.

The remarkable advantage of mechanochemical synthesis lies in its tolerance to atmospheric conditions. Unlike traditional Grignard preparations that require stringent exclusion of air and moisture, mechanochemical methods can be performed under ambient laboratory conditions [22] [24]. This operational simplicity dramatically reduces the complexity and cost associated with inert atmosphere techniques.

Solvent-Free Reaction Mechanisms

The mechanism of solvent-free Grignard formation differs fundamentally from solution-based processes, relying on solid-state interactions and surface chemistry rather than bulk solution thermodynamics [27] [29]. Mechanochemical activation creates high-energy contact points between magnesium and organic halides, enabling bond formation through direct solid-solid interactions.

Energy transfer during ball milling occurs through multiple mechanisms including impact, shear, and friction forces [28] [26]. These mechanical forces generate localized temperature and pressure increases at contact points, creating conditions favorable for chemical bond formation and breaking [21] [27]. The cumulative effect of millions of such microenvironments throughout the milling process drives the overall chemical transformation.

Surface passivation represents a critical challenge in solid-state synthesis, as magnesium oxide and hydroxide layers can inhibit reactivity [29] [28]. Mechanochemical activation continuously generates fresh metal surfaces while simultaneously removing passivating layers through abrasive action [22] [25]. This dynamic surface renewal process maintains high reactivity throughout the milling period.

Solid-state diffusion processes become increasingly important in the absence of liquid media [30] [31]. The close contact between reactants achieved through mechanical grinding facilitates direct interfacial reactions that would be kinetically unfavorable under normal solid-state conditions [32] [28]. The continuous mixing and particle size reduction achieved through milling enhances diffusion rates and reaction kinetics.

Product formation in solvent-free systems often results in unique morphologies and structures compared to solution-synthesized materials [33] [29]. Mechanochemically prepared Grignard reagents may exhibit different aggregation states and coordination environments, potentially leading to altered reactivity profiles in subsequent synthetic applications [27] [24].

Advanced Purification Strategies

The purification of octylmagnesium chloride requires specialized techniques that account for its air and moisture sensitivity while achieving the high purity levels demanded for synthetic applications [20] [34]. Traditional purification methods must be adapted to accommodate the unique properties of organometallic compounds.

Distillation Under Inert Atmospheres

Vacuum distillation under strictly controlled inert atmospheres represents the gold standard for Grignard reagent purification [34] [35]. This technique enables the separation of the desired product from unreacted starting materials, byproducts, and solvent impurities while maintaining the integrity of the air-sensitive organometallic compound.

Static vacuum distillation, also termed vacuum transfer, provides excellent results for smaller quantities of octylmagnesium chloride solutions [35]. This method employs specialized glassware consisting of connected vessels that allow for material transfer under high vacuum conditions. The distillation apparatus must be rigorously dried and maintained under inert gas throughout the purification process [34] [35].

The static distillation setup utilizes differential cooling to drive the transfer of volatile components from the source vessel to a receiving flask [35]. Typical operating pressures range from 0.1 to 1 millimeter of mercury, achieved through high-vacuum pump systems equipped with cold traps to protect the pumps from solvent vapors [34]. Temperature control during distillation requires careful optimization to prevent thermal decomposition while maintaining adequate vapor pressure for efficient transfer.

Dynamic vacuum distillation offers superior separation efficiency for larger quantities and complex mixtures [34]. This technique employs traditional distillation columns operated under reduced pressure with continuous inert gas purging. The distillation bridge design specifically accommodated for organometallic compounds eliminates the need for traditional condensers that might introduce moisture or grease contamination [34] [36].

Pressure control systems maintain consistent vacuum levels throughout the distillation process, typically operating between 1 and 10 millimeters of mercury depending on the specific separation requirements [34]. Temperature profiles must be carefully established to achieve selective vaporization of target compounds while avoiding thermal stress that could lead to decomposition or rearrangement reactions.

Quantitative Analysis of Residual Solvents

Accurate determination of residual solvent content in purified octylmagnesium chloride solutions requires specialized analytical techniques capable of operating under inert atmosphere conditions [3] [37] [38]. Gas chromatography represents the most widely employed method for quantitative solvent analysis in organometallic systems.

Headspace gas chromatography provides excellent sensitivity for volatile solvent impurities without requiring direct injection of the air-sensitive Grignard solution [39] [40]. Sample preparation involves sealing measured quantities of the organometallic solution in gas chromatography vials under inert atmosphere, followed by thermal equilibration to establish vapor-liquid equilibrium [38]. The vapor phase is then sampled and analyzed using standard gas chromatographic methods.

Flame ionization detection offers superior sensitivity and selectivity for organic solvent impurities commonly encountered in Grignard purification [40] [38]. Typical detection limits for tetrahydrofuran and other ethereal solvents range from 1 to 10 parts per million, providing adequate sensitivity for pharmaceutical and electronic grade applications [37]. Calibration standards must be prepared under identical conditions using certified reference materials to ensure quantitative accuracy.

Internal standard methods compensate for potential variations in sample preparation and injection volumes [39] [40]. Suitable internal standards include chemically similar compounds that elute separately from target analytes while exhibiting similar detector response characteristics [38]. The selection of appropriate internal standards requires consideration of their chemical stability under the strongly basic conditions present in Grignard solutions.

Mass spectrometric detection provides additional selectivity and structural confirmation for identified impurities [41] [38]. Gas chromatography-mass spectrometry systems equipped with electron ionization sources can identify and quantify a wide range of organic impurities while providing structural information for unknown compounds [41]. Special inlet systems designed for air-sensitive samples prevent atmospheric contamination during analysis [41].

Validation of analytical methods follows established guidelines for pharmaceutical and fine chemical applications [37]. Method validation parameters include linearity, accuracy, precision, detection limits, and specificity [39] [37]. Inter-laboratory comparisons and proficiency testing programs ensure consistency and reliability of results across different analytical facilities [37] [38].

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

38841-98-4

General Manufacturing Information

Magnesium, chlorooctyl-: ACTIVE

Dates

Modify: 2023-08-16

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